molecular formula C41H65B2NO4 B1532393 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole CAS No. 958261-51-3

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Cat. No.: B1532393
CAS No.: 958261-51-3
M. Wt: 657.6 g/mol
InChI Key: XMKFCPVHTTWWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a useful research compound. Its molecular formula is C41H65B2NO4 and its molecular weight is 657.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes

9-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole derivatives have been synthesized for use in near-infrared fluorescent probes. These probes, which include modifications of the carbazole borate ester structure, are valuable in scientific research for their fluorescent properties, particularly in biological imaging and diagnostics (Shen You-min, 2014).

Polymer Solar Cells

Polymers containing 9-(heptadecan-9-yl)-9H-carbazole units have been developed for improving charge transport in polymer solar cells. The incorporation of carbazole units enhances intermolecular interactions, which positively affects charge recombination in these solar cells. This research is crucial for advancing the efficiency and effectiveness of solar energy technologies (Gang‐Young Lee et al., 2014).

Optoelectronic Devices

The carbazole-based molecules are also significant in the field of optoelectronics, where they are used to improve the performance and stability of devices like organic light-emitting diodes (OLEDs) and other light-emitting polymers. Research into these materials focuses on enhancing properties like thermal stability, color stability, and efficiency, which are essential for commercial applications and further technological advancements (Ransheng Liu et al., 2007).

Novel Organic Electron Donors

Recently, new organic electron donors derived from carbazole have been synthesized. These compounds are significant in various synthetic approaches, particularly in organic electronics and photovoltaics. Their synthesis typically involves multi-step reactions like alkylation, formylation, and borylation (Elham N. Bifari & R. El-Shishtawy, 2021).

Properties

IUPAC Name

9-heptadecan-9-yl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H65B2NO4/c1-11-13-15-17-19-21-23-33(24-22-20-18-16-14-12-2)44-36-29-31(42-45-38(3,4)39(5,6)46-42)25-27-34(36)35-28-26-32(30-37(35)44)43-47-40(7,8)41(9,10)48-43/h25-30,33H,11-24H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKFCPVHTTWWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(N3C(CCCCCCCC)CCCCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H65B2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679839
Record name 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

657.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958261-51-3
Record name 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Reactant of Route 2
Reactant of Route 2
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Reactant of Route 3
Reactant of Route 3
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Reactant of Route 4
Reactant of Route 4
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Reactant of Route 5
Reactant of Route 5
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Reactant of Route 6
Reactant of Route 6
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Customer
Q & A

Q1: Why is 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole incorporated into copolymers for organic solar cells?

A1: this compound serves as a key building block for synthesizing donor-acceptor copolymers used in organic solar cells. When incorporated into the polymer backbone, it introduces desirable properties:

  • Enhanced Solubility: The long heptadecan-9-yl side chain increases the polymer's solubility in common organic solvents, facilitating solution processing techniques for device fabrication [, ].
  • Tunable Energy Levels: The carbazole unit, known for its electron-rich nature, influences the polymer's energy levels, enabling efficient charge transfer within the solar cell's active layer [].

Q2: How does the molecular weight of copolymers containing this compound affect their performance in organic solar cells?

A2: The molecular weight of the copolymer plays a crucial role in influencing the morphology and charge transport properties of the active layer in organic solar cells.

  • The research paper [] highlights that copolymers incorporating this compound exhibited molecular weights ranging from 10.68 to 16.02 kg mol−1, demonstrating a balance between desirable optoelectronic properties and processability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.